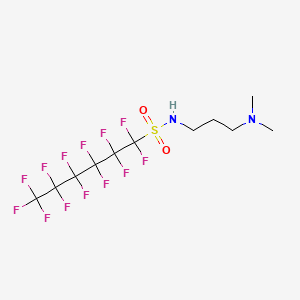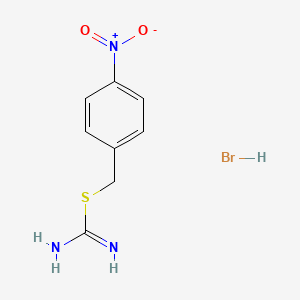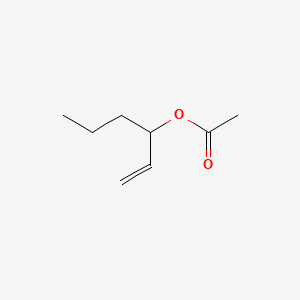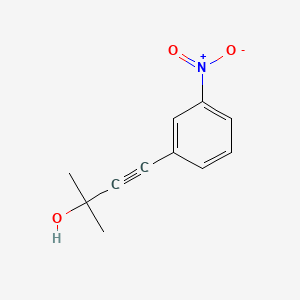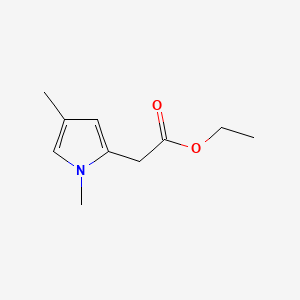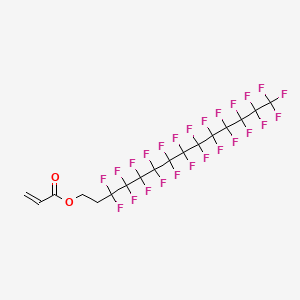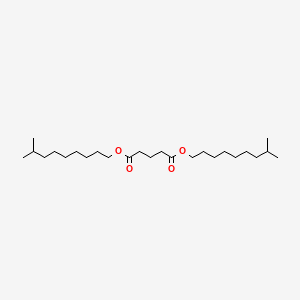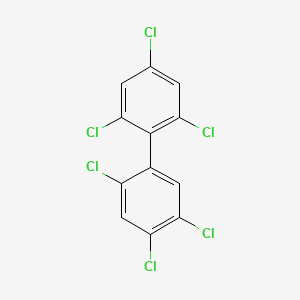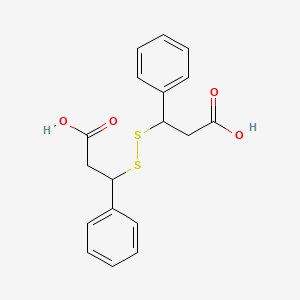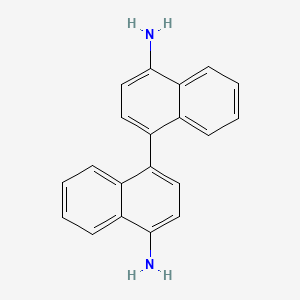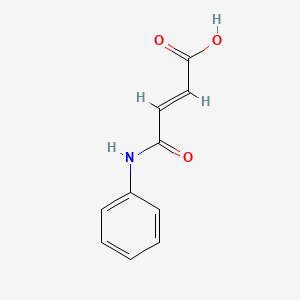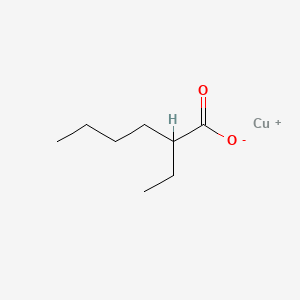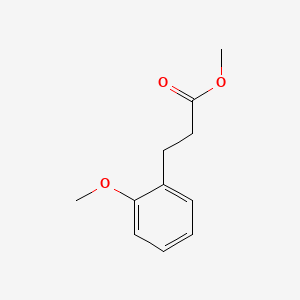
Methyl 3-(2-methoxyphenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(2-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is a type of ester, which are commonly used in a wide variety of applications including as solvents, plasticizers, and in the production of detergents and surfactants .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-methoxyphenyl)propanoate” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 3-(2-methoxyphenyl)propanoate” is a liquid at room temperature . The compound has a molecular weight of 194.23 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis of 6-acylcoumarins
Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, a derivative of Methyl 3-(2-methoxyphenyl)propanoate, are crucial intermediates in synthesizing 6-acylcoumarins. This compound undergoes Fries rearrangement to produce C-acylated products, which can be converted into 6-acyl-7-methoxycoumarins, including natural compounds like geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).
Isolation from Natural Sources
Methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate, a closely related compound, has been isolated from the fruits of Morinda citrifolia. Its structure was established using various spectroscopic methods, indicating its natural occurrence and potential biological significance (Wang, He, Feng, & Liu, 2011).
Advanced Synthesis of Cardiovascular Drugs
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a related compound, is an advanced synthon for the synthesis of the cardiovascular drug diltiazem. It is produced by reducing methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, indicating its application in the pharmaceutical industry (Chen et al., 2021).
Quantum Mechanical Structure Elucidation
The aldol reaction involving methyl 2-methoxyphenylacetate, a similar compound, has been studied for its significance in the synthesis of trans-pterocarpans. This study involved quantum mechanical modeling to understand the reaction's transition state, highlighting its importance in synthetic chemistry (Mason, Aardt, & Serra, 2016).
Methoxycarbonylation of Ethene
Research on the methoxycarbonylation of ethene to produce methyl propanoate, utilizing catalysts based on palladium complexes, demonstrates an industrial application. This process is related to the broader family of compounds to which Methyl 3-(2-methoxyphenyl)propanoate belongs (Clegg et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(2-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNTBIPIZYXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340206 | |
| Record name | Methyl 3-(2-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyphenyl)propanoate | |
CAS RN |
55001-09-7 | |
| Record name | Methyl 3-(2-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55001-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



